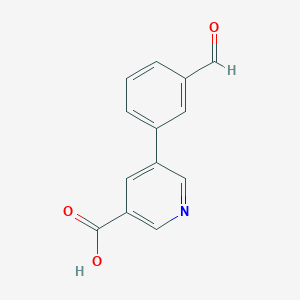
5-(3-Formylphenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group attached to the phenyl ring, which is in turn connected to the nicotinic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)nicotinic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
化学反応の分析
Types of Reactions
5-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)nicotinic acid.
Reduction: 5-(3-Hydroxymethylphenyl)nicotinic acid.
Substitution: 5-(3-Nitrophenyl)nicotinic acid.
科学的研究の応用
5-(3-Formylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
作用機序
The mechanism of action of 5-(3-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various metabolic pathways. These interactions can lead to a range of biological effects, including modulation of lipid metabolism and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
- 5-(2-Fluoro-5-formylphenyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
- 2-(5-Formyl-2-methoxybenzylthio)nicotinic acid
Uniqueness
5-(3-Formylphenyl)nicotinic acid is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C13H9NO3 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
5-(3-formylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) |
InChIキー |
LOXLHDCJOSUCHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
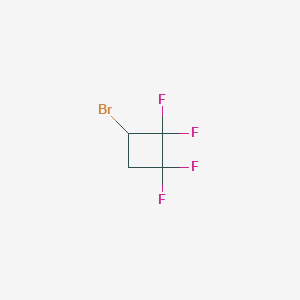
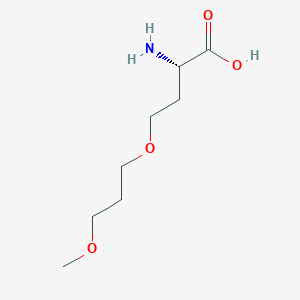
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
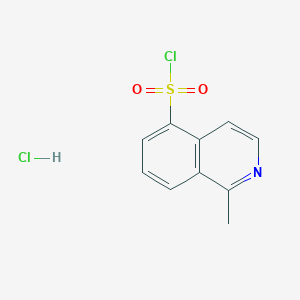
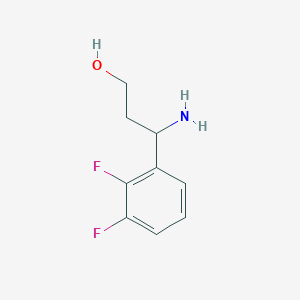
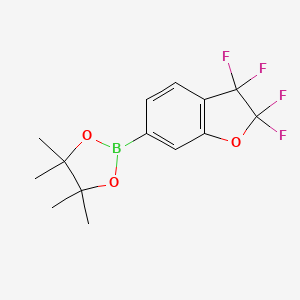

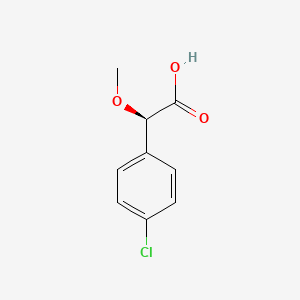
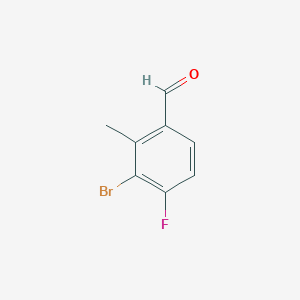
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
